5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Overview
Description
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a compound belonging to the class of indole derivatives, known for their significance in various chemical and pharmacological contexts.
Synthesis Analysis
- Novel methods for synthesizing indole derivatives, including those similar to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, involve approaches based on 1-hydroxyindole chemistry. These methods enable the preparation of various substituted indole derivatives (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
- The molecular structure of indole derivatives, including those akin to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been examined through spectroscopic methods like FT-IR, FT-Raman, and NMR. These studies help in understanding the optimized geometry and inter/intra-molecular interactions of such compounds (Haress et al., 2016).
Chemical Reactions and Properties
- Research on indole derivatives often focuses on understanding their reactivity and potential for forming new compounds, particularly through reactions like esterification and methoxylation (Saito & Kikugawa, 1979).
Physical Properties Analysis
- The physical properties of indole derivatives, such as 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, are often characterized using techniques like X-ray diffraction. This provides insights into aspects like crystal structure, which can differ significantly from related compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Properties Analysis
- Analysis of chemical properties, such as spectroscopic profiling and computational studies, reveals the electronic and bonding nature of indole derivatives. Studies often focus on aspects like the HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis to understand the chemical behavior of these molecules (Almutairi et al., 2017).
Scientific Research Applications
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Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This process involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The protodeboronation occurs via a radical pathway .
- Method : The method involves using a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
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Synthesis of 4-Hydroxy-2-quinolones
- Field : Pharmaceutical Chemistry
- Application : 4-Hydroxy-2-quinolones are synthesized and used in the creation of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .
- Method : The method involves synthetic approaches to create 4-Hydroxy-2-quinolones and their utility in the synthesis of fused ring systems .
- Results : The synthesized compounds have shown to display unique biological activities .
For instance, compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Another example is the compound mentioned in a U.S. Patent Application for 20-hete Formation Inhibitors . Although the exact structure is different, it shows how compounds with similar structures can be used in pharmaceutical applications.
properties
IUPAC Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWMZWOWRKIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464089 | |
Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
CAS RN |
111963-87-2 | |
Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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